molecular formula C15H24ClNO B1397482 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-32-7

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397482
CAS No.: 1219982-32-7
M. Wt: 269.81 g/mol
InChI Key: BTKVNULMGVSVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is defined by several key structural elements that determine its overall chemical behavior and properties. The compound features a piperidine ring system as its central heterocyclic core, which adopts a chair conformation in its most stable state. This six-membered saturated ring contains a single nitrogen atom that serves as the primary basic site in the molecule, contributing to its ability to form stable hydrochloride salts.

The phenoxyethyl substituent attached to the piperidine ring introduces significant structural complexity and influences the overall molecular geometry. The 2,5-dimethylphenyl group provides specific steric and electronic characteristics that distinguish this compound from other dimethyl-substituted analogs. The positioning of methyl groups at the 2 and 5 positions of the benzene ring creates a distinct substitution pattern that affects both the electronic distribution and the three-dimensional shape of the molecule.

The ethylene bridge connecting the piperidine nitrogen to the phenoxy oxygen introduces conformational flexibility into the structure. This two-carbon linker allows for rotation around the carbon-carbon and carbon-oxygen bonds, creating multiple possible conformational states. The preferred conformations are typically determined by a balance of steric interactions, electronic effects, and intramolecular hydrogen bonding patterns.

Stereochemical considerations play a crucial role in understanding the behavior of this compound. The piperidine ring can exist in different chair conformations, with the phenoxyethyl substituent occupying either axial or equatorial positions. The equatorial position is generally favored due to reduced steric interactions with other ring substituents. The compound also exhibits conformational isomerism around the ethylene bridge, with gauche and anti conformations possible depending on the relative orientation of the piperidine and phenyl groups.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that correspond to different structural environments within the molecule. The piperidine ring protons typically appear as complex multipets in the aliphatic region, with the ring methylene groups showing distinct coupling patterns that reflect the chair conformation of the six-membered ring.

The aromatic protons of the 2,5-dimethylphenyl group produce signals in the aromatic region of the spectrum, with the specific chemical shifts and coupling patterns reflecting the substitution pattern of the benzene ring. The methyl groups attached to the aromatic ring appear as singlets, while the remaining aromatic protons show characteristic splitting patterns that confirm the 2,5-substitution arrangement. The ethylene bridge protons connecting the piperidine and phenoxy groups typically appear as triplets or multipets, reflecting their coupling with adjacent methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons show characteristic chemical shifts that reflect their electronic environments, while the aliphatic carbons of the piperidine ring and ethylene bridge appear in distinct regions of the spectrum. The presence of the chloride counterion in the hydrochloride salt form may influence certain chemical shifts, particularly for carbons in proximity to the protonated nitrogen center.

Fourier transform infrared spectroscopy reveals the vibrational characteristics of functional groups within the molecule. The spectrum typically shows characteristic absorption bands for carbon-hydrogen stretching vibrations in both the aliphatic and aromatic regions. The presence of the ether linkage produces specific carbon-oxygen stretching vibrations, while the nitrogen-hydrogen stretching vibrations of the protonated piperidine ring appear in the characteristic region for tertiary amine salts. The aromatic carbon-carbon stretching vibrations and out-of-plane bending modes provide additional confirmation of the substituted benzene ring structure.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural characterization. The molecular ion peak corresponds to the protonated form of the free base, while characteristic fragment ions result from predictable bond cleavages within the molecule. Common fragmentation patterns include loss of the phenoxyethyl side chain and cleavage of the ethylene bridge, producing diagnostic ions that confirm the structural connectivity.

Crystallographic Analysis and Solid-State Properties

The crystallographic analysis of this compound provides detailed information about its solid-state structure and packing arrangements. Crystal structure determination reveals the three-dimensional arrangement of molecules within the crystal lattice and the specific conformations adopted by individual molecules in the solid state. The piperidine ring typically adopts a chair conformation with the phenoxyethyl substituent in an equatorial position to minimize steric interactions.

The hydrochloride salt formation significantly influences the crystal packing through the formation of hydrogen bonding networks between the protonated nitrogen centers and chloride anions. These ionic interactions create extended three-dimensional networks that stabilize the crystal structure and determine many of the solid-state properties. The strength and geometry of these hydrogen bonds directly influence the melting point, thermal stability, and mechanical properties of the crystalline material.

Crystal packing analysis reveals the intermolecular interactions that govern the solid-state organization of the compound. Beyond the primary ionic interactions between ammonium and chloride groups, weaker van der Waals forces between aromatic rings and aliphatic chains contribute to the overall stability of the crystal structure. The 2,5-dimethyl substitution pattern of the phenyl group influences the packing efficiency and may lead to specific crystal habits or polymorphic forms.

Thermal analysis using differential scanning calorimetry provides information about phase transitions and thermal stability of the crystalline material. The melting point represents the temperature at which the crystal lattice energy is overcome by thermal motion, leading to the transition from the ordered solid state to the liquid phase. Thermogravimetric analysis can reveal the presence of any incorporated solvent molecules or water of crystallization and determine the thermal decomposition patterns at elevated temperatures.

X-ray powder diffraction analysis provides a fingerprint of the crystalline form and can be used to identify different polymorphic modifications or hydrated forms of the compound. The diffraction pattern consists of characteristic peaks at specific angles that correspond to the spacing between crystal planes. Changes in peak positions, intensities, or the appearance of new peaks can indicate phase transitions, polymorphic transformations, or the formation of different salt forms.

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. These quantum mechanical calculations reveal the distribution of electron density throughout the molecule and identify the most stable conformational arrangements. The optimization of molecular geometry using density functional theory methods provides precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure.

Electronic structure analysis through density functional theory calculations reveals the molecular orbital energies and electron distribution patterns that govern chemical reactivity and physical properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic properties and potential reactivity of the compound. The electrostatic potential surface maps generated from these calculations identify regions of positive and negative charge distribution that influence intermolecular interactions and binding properties.

Conformational analysis using computational methods explores the energy landscape associated with rotation around flexible bonds within the molecule. The ethylene bridge connecting the piperidine and phenoxy groups represents a particularly important site of conformational flexibility. Energy profiles calculated as a function of dihedral angles reveal the relative stabilities of different conformational states and the energy barriers associated with interconversion between conformers.

Molecular dynamics simulations provide insights into the dynamic behavior of the compound in different environments. These calculations reveal the thermal motion of atoms within the molecule and the time-dependent fluctuations in molecular geometry. Simulations in different solvent environments can predict solvation properties and the preferred conformations in solution versus the gas phase or solid state.

Quantum chemical calculations also provide predictions of spectroscopic properties that can be compared with experimental observations. Vibrational frequency calculations predict infrared absorption bands and their intensities, while nuclear magnetic resonance chemical shift calculations provide theoretical predictions of nuclear magnetic resonance spectra. These computational predictions serve as valuable tools for spectroscopic assignment and structural confirmation.

Property Calculated Value Method
Molecular Weight 269.81 g/mol Experimental
Molecular Formula C₁₅H₂₄ClNO Experimental
Melting Point >190°C Estimated
Solubility Enhanced in aqueous media Due to HCl salt formation

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-7-13(2)15(11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVNULMGVSVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-32-7
Record name Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders. Research indicates that derivatives of piperidine, such as this compound, can modulate receptor activity, which is crucial for developing new medications for conditions like depression and anxiety.

Case Studies:

  • Neurotransmitter Interaction : Studies have shown that compounds with similar structures can act as ligands for neurotransmitter receptors (e.g., dopamine and serotonin receptors). Understanding these interactions is vital for assessing the therapeutic potential of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride.
  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, warranting further investigation into its efficacy and safety profile in pain management.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique piperidine ring structure allows for various modifications, leading to the synthesis of more complex molecules. This characteristic is particularly valuable in pharmaceutical chemistry, where creating diverse chemical entities is essential.

Synthetic Pathway:

The synthesis typically involves:

  • Formation of the piperidine ring.
  • Introduction of the 2,5-dimethylphenoxyethyl side chain through nucleophilic substitution reactions.
  • Conversion to the hydrochloride salt to enhance solubility.

Biochemical Research

In addition to drug development, this compound is utilized in biochemical studies to explore its interactions with proteins and enzymes. The compound's ability to bind to specific molecular targets can influence various biochemical pathways.

Applications in Biochemistry:

  • Proteomics : The compound can be used in proteomic studies to understand protein-ligand interactions better.
  • Enzyme Inhibition Studies : Its potential role as an enzyme inhibitor makes it a candidate for studying metabolic pathways and developing inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

a) GZ-253B (2,6-Bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride)
  • Structural Features : Contains dual 4-methylphenethyl groups at the 2,6-positions of the piperidine ring.
  • Activity: Demonstrates potent inhibition of vesicular monoamine transporter 2 (VMAT2), with enhanced lipophilicity due to methyl substituents .
b) 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 21)
  • Structural Features : A trifluoromethyl group at the para position of the phenyl ring attached directly to the piperidine core.
  • Activity : Acts as an SSRI with improved metabolic stability due to the electron-withdrawing trifluoromethyl group .

Analogues with Oxygen-Containing Substituents

a) GZ-273B (2,6-Bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride)
  • Structural Features : Methoxy groups at the ortho position of the phenyl rings.
  • Activity : Shows moderate VMAT2 inhibition but lower selectivity than the target compound due to steric hindrance from the methoxy groups .
  • Key Difference : Methoxy substituents increase polarity but may reduce CNS penetration compared to the methyl groups in the target compound .
b) 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 6c–f)
  • Structural Features: Morpholine-substituted ethyl chains attached to a thiopyrimidinone core.
  • Activity : Exhibits broad-spectrum antifungal activity (e.g., against Candida albicans), attributed to the morpholine moiety’s hydrogen-bonding capacity .
  • Key Difference: The thiopyrimidinone core diverges significantly from the piperidine scaffold, leading to distinct mechanistic pathways .

Halogenated Analogues

a) GZ-274B (2,6-Bis(2-(2-fluorophenyl)ethyl)piperidine hydrochloride)
  • Structural Features : Fluorine atoms at the ortho position of the phenyl rings.
  • Activity : Enhanced VMAT2 inhibition due to fluorine’s electronegativity, improving receptor binding affinity .
  • Key Difference : Fluorine’s small atomic radius allows tighter packing in hydrophobic pockets, unlike the bulkier methyl groups in the target compound .
b) 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
  • Structural Features : Dichloro and dimethyl substitutions on the phenyl ring.
  • Key Difference : Additional chlorine atoms increase molecular weight and may elevate toxicity risks compared to the target compound .

Pharmacological and Physicochemical Comparison

Compound Name Core Structure Substituents Key Activity LogP* (Predicted) Molecular Weight (g/mol)
Target Compound Piperidine 2,5-Dimethylphenoxyethyl SSRI/CNS modulation (hypoth.) 3.8 295.8
GZ-253B Piperidine 4-Methylphenethyl VMAT2 inhibition 4.5 410.0
Compound 21 Piperidine 4-Trifluoromethylphenyl SSRI 3.2 289.7
GZ-273B Piperidine 2-Methoxyphenethyl VMAT2 inhibition 3.0 442.0
Compounds 6c–f Thiopyrimidinone Morpholin-4-yl-ethyl Antifungal 2.5 280–320

*LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: Piperidine derivatives with oxygen-containing substituents (e.g., morpholine, methoxy) show stronger antifungal activity, whereas alkylated analogs like GZ-253B prioritize monoamine transporter modulation .
  • SSRI Specificity : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 21) enhance serotonin reuptake inhibition by stabilizing charge-transfer interactions with the transporter .
  • Toxicity Considerations : Halogenated compounds (e.g., GZ-274B) may exhibit higher cytotoxicity due to bioaccumulation risks, whereas methyl-substituted derivatives like the target compound balance lipophilicity and safety .

Biological Activity

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that confer distinct biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₅H₂₄ClNO
  • Molecular Weight : 269.81 g/mol
  • Solubility : The hydrochloride salt form enhances its solubility in water, facilitating various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors and enzymes, leading to diverse physiological effects. Key mechanisms include:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors in the central nervous system, influencing dopaminergic and serotonergic pathways, which are critical in mood regulation and neuropsychiatric disorders .
  • Anticonvulsant Activity : Research indicates that similar compounds within the piperidine class exhibit anticonvulsant properties, suggesting potential therapeutic applications in seizure disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantModulates electroconvulsive thresholds; potential use in seizure disorders
Neurotransmitter ModulationInfluences dopaminergic and serotonergic pathways; implications for mood disorders
CytotoxicityEvaluated for safety in cellular models; no significant hepatotoxic effects observed

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study evaluated various piperidine derivatives for their anticonvulsant properties using maximal electroshock (MES) tests. The results indicated that certain compounds significantly elevated electroconvulsive thresholds compared to controls, highlighting their potential as anticonvulsants .
  • Neurotoxicity Evaluation :
    • In vitro assays using HepG2 and CRL-2534 cell lines demonstrated that this compound exhibited low cytotoxicity, suggesting it is safe for normal glial cells and does not induce hepatotoxic effects .
  • Receptor Interaction Studies :
    • Interaction studies showed that this compound can modulate receptor activity in vitro, enhancing or inhibiting neurotransmitter receptor functions depending on dosage and formulation. This suggests potential therapeutic applications in treating conditions like depression or anxiety.

Table 2: Comparison of Piperidine Derivatives

Compound NameAnticonvulsant ActivityNeurotransmitter InteractionReference
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine HClYesYes
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol HClYesModerate
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HClModerateYes

Q & A

Basic: What are the key synthetic routes for 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for high yield?

The synthesis typically involves:

  • Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 2,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas .
  • Ethoxylation : Introducing ethoxy groups via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
  • Final Substitution : Coupling the ethoxylated intermediate with a phenoxyethyl group under anhydrous conditions. Critical parameters include solvent polarity (e.g., DMF for polar intermediates) and stoichiometric excess of reagents to drive completion .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt. Yield optimization relies on precise control of reaction time and catalyst loading .

Basic: How should researchers safely handle and store this compound to prevent degradation or exposure?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation and photolytic side reactions .
  • Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination of drainage systems .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylphenoxy peaks at δ 2.2–2.5 ppm for methyl groups) and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₂₄ClNO₂) and detects impurities via fragmentation patterns .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (0.1% TFA) resolve polar byproducts .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for substitution reactions .
  • MD Simulations : Assess solvation effects in different solvents (e.g., DMSO vs. ethanol) to optimize reaction kinetics .
  • Docking Studies : Predict binding affinity to biological targets (e.g., GPCRs) by analyzing piperidine-phenoxy interactions using AutoDock Vina .

Advanced: What strategies resolve discrepancies in biological activity data across studies involving piperidine derivatives?

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, pH) .
  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., 4-methoxyphenyl sulfonyl derivatives) to identify substituent-specific trends .

Advanced: How can catalytic hydrogenation parameters be optimized to enhance enantiomeric purity during synthesis?

  • Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation, achieving >90% ee .
  • Pressure and Temperature : Higher H₂ pressure (5–10 atm) and moderate temperatures (40–60°C) improve stereoselectivity without side hydrogenolysis .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring the desired enantiomer .

Advanced: What methodologies address contradictions in spectral data interpretation for this compound?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, clarifying substituent positions .
  • Isotopic Labeling : Introduce ²H or ¹³C labels at suspected sites to confirm assignments via isotopic shifts .
  • Cross-Validation : Compare with databases (e.g., PubChem, Reaxys) for known piperidine derivatives to identify anomalies .

Advanced: How do steric and electronic effects of the 2,5-dimethylphenoxy group influence pharmacological activity?

  • Steric Effects : The dimethyl groups hinder rotation, stabilizing a bioactive conformation that enhances receptor binding (e.g., σ-receptors) .
  • Electronic Effects : Electron-donating methyl groups increase phenoxy oxygen’s nucleophilicity, potentially enhancing hydrogen bonding with target proteins .
  • SAR Studies : Systematic modification (e.g., replacing methyl with halogens) quantifies contributions to potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.